Cas no 1781316-58-2 (Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate)

Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate
- 1781316-58-2
- EN300-26667229
- Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate
-
- インチ: 1S/C7H10F3NO2/c1-13-6(12)4-2-3-11-5(4)7(8,9)10/h4-5,11H,2-3H2,1H3
- InChIKey: ZCLCABIJPFGKBB-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)OC)CCN1)(F)F
計算された属性
- せいみつぶんしりょう: 197.06636305g/mol
- どういたいしつりょう: 197.06636305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 38.3Ų
Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26667229-1g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 1g |
$2186.0 | 2023-09-12 | ||
Enamine | EN300-26667229-0.1g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 95.0% | 0.1g |
$1907.0 | 2025-03-20 | |
Enamine | EN300-26667229-0.05g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 95.0% | 0.05g |
$1822.0 | 2025-03-20 | |
Enamine | EN300-26667229-10.0g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 95.0% | 10.0g |
$9325.0 | 2025-03-20 | |
Enamine | EN300-26667229-10g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 10g |
$9400.0 | 2023-09-12 | ||
Enamine | EN300-26667229-0.25g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 95.0% | 0.25g |
$1994.0 | 2025-03-20 | |
Enamine | EN300-26667229-0.5g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 95.0% | 0.5g |
$2081.0 | 2025-03-20 | |
Enamine | EN300-26667229-5g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 5g |
$6339.0 | 2023-09-12 | ||
Enamine | EN300-26667229-1.0g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 95.0% | 1.0g |
$2168.0 | 2025-03-20 | |
Enamine | EN300-26667229-5.0g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 95.0% | 5.0g |
$6289.0 | 2025-03-20 |
Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylateに関する追加情報
Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS No. 1781316-58-2): A Versatile Building Block in Modern Chemistry
In the ever-evolving landscape of chemical synthesis, Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS No. 1781316-58-2) has emerged as a valuable fluorinated pyrrolidine derivative with wide-ranging applications in pharmaceutical research, agrochemical development, and material science. This trifluoromethyl-substituted pyrrolidine ester combines the structural advantages of a pyrrolidine ring with the unique electronic properties imparted by the trifluoromethyl group, making it particularly interesting for drug discovery and specialty chemical applications.
The compound's molecular structure features a pyrrolidine core substituted at the 2-position with a CF3 group and at the 3-position with a methyl ester functionality. This specific arrangement creates multiple points for further chemical modification, which explains why Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate is frequently sought after as a building block in medicinal chemistry. Researchers particularly value its ability to influence the pharmacokinetic properties of potential drug candidates through the introduction of fluorine atoms.
Recent trends in pharmaceutical development have shown growing interest in fluorinated heterocycles, with many researchers searching for "trifluoromethyl pyrrolidine derivatives" or "fluorinated building blocks for drug discovery." The presence of the trifluoromethyl group in Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate can significantly enhance metabolic stability, membrane permeability, and binding affinity when incorporated into bioactive molecules. These properties align perfectly with current industry needs for improved drug candidates with better bioavailability profiles.
From a synthetic chemistry perspective, Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate serves as an excellent precursor for various transformations. The methyl ester group can be hydrolyzed to the corresponding acid, reduced to the alcohol, or converted to amides, while the pyrrolidine nitrogen offers opportunities for N-functionalization. Such versatility makes this compound valuable for creating diverse molecular architectures, answering the frequent search queries about "versatile fluorinated synthons" or "modifiable pyrrolidine derivatives."
In material science applications, the incorporation of Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate into polymers or small molecule additives can impart desirable properties such as increased thermal stability, altered solubility characteristics, or modified electronic properties. The growing field of fluorinated materials for electronics has created additional demand for such specialized building blocks, particularly in the development of organic semiconductors and dielectric materials.
The synthesis of Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves multi-step procedures starting from appropriately functionalized pyrrolidine precursors. Recent advances in asymmetric synthesis methods have made enantiomerically pure forms of this compound more accessible, addressing the pharmaceutical industry's need for chiral fluorinated intermediates. This development responds to the increasing number of searches for "enantioselective synthesis of trifluoromethyl compounds" in scientific literature and patent databases.
Quality control of Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate is typically performed using analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound's purity is crucial for its applications, especially in pharmaceutical contexts where impurities might affect biological activity. This aligns with current good manufacturing practice (cGMP) requirements and answers frequent queries about "analytical methods for fluorinated compounds" in quality control laboratories.
From a commercial availability standpoint, Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate is supplied by several specialty chemical manufacturers in various quantities, from milligram-scale for research purposes to kilogram quantities for process development. The compound's stability under standard storage conditions (typically recommended at 2-8°C under inert atmosphere) makes it convenient for handling and transportation, addressing practical concerns often searched by laboratory personnel.
The patent landscape surrounding Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate and related compounds shows steady growth, particularly in pharmaceutical applications. Recent patent filings demonstrate its utility in developing kinase inhibitors, antiviral agents, and central nervous system drugs. This intellectual property activity reflects the compound's importance in addressing current therapeutic challenges and responds to frequent searches for "patented fluorinated drug intermediates."
Environmental and safety considerations for handling Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended during handling. These safety aspects answer common queries about "handling procedures for fluorinated compounds" in research and industrial settings.
Looking forward, the demand for Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate is expected to grow in parallel with the expanding applications of fluorinated compounds in life sciences and advanced materials. Its unique combination of structural features and physicochemical properties ensures its continued relevance as a valuable chemical building block in multiple research and industrial applications, making it a compound worth watching in the coming years.
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